molecular formula C24H22O4 B3119889 3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 256457-60-0

3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3119889
CAS No.: 256457-60-0
M. Wt: 374.4 g/mol
InChI Key: LGONKLASQBMSBA-XNTDXEJSSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Claisen–Schmidt condensation reaction . This reaction typically occurs in an alkaline medium at room temperature . The process involves the condensation of an aromatic aldehyde with an aromatic ketone, resulting in the formation of the chalcone structure .

Mechanism of Action

Target of Action

The primary target of the compound “3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that leads to DNA synthesis and cell proliferation.

Mode of Action

The compound interacts with EGFR by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of the receptor, blocking the signal transduction cascade that leads to DNA synthesis and cell proliferation. As a result, the compound can effectively inhibit the growth and proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive and resistant cancer cells . It inhibits the downstream pathways of EGFR, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are involved in cell survival, proliferation, angiogenesis, and other processes that contribute to the growth and progression of cancer.

Result of Action

The compound exhibits potent antiproliferative activities against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa . It has been observed that the compound induces apoptosis in cancer cells, as evident by DAPI staining and phase contrast microscopy .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-26-21-13-14-22(24(16-21)27-2)23(25)15-10-18-8-11-20(12-9-18)28-17-19-6-4-3-5-7-19/h3-16H,17H2,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONKLASQBMSBA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
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3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

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